N-(4-chlorophenyl)-1,1-dioxo-2,5-dihydro-1lambda6-thiophene-3-sulfonamide
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Overview
Description
N-(4-chlorophenyl)-1,1-dioxo-2,5-dihydro-1lambda6-thiophene-3-sulfonamide is a chemical compound that belongs to the class of sulfonamides Sulfonamides are known for their diverse biological activities and are widely used in medicinal chemistry
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-chlorophenyl)-1,1-dioxo-2,5-dihydro-1lambda6-thiophene-3-sulfonamide typically involves the reaction of 4-chlorobenzenesulfonyl chloride with thiophene-2-sulfonamide under controlled conditions. The reaction is usually carried out in the presence of a base such as triethylamine or pyridine to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is then heated to facilitate the formation of the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of continuous flow reactors to ensure consistent quality and yield. The use of catalysts and optimized reaction conditions can further enhance the efficiency of the synthesis process.
Chemical Reactions Analysis
Types of Reactions
N-(4-chlorophenyl)-1,1-dioxo-2,5-dihydro-1lambda6-thiophene-3-sulfonamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfone derivatives.
Reduction: Reduction reactions can convert the sulfonamide group to an amine group.
Substitution: The chlorine atom on the phenyl ring can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base to facilitate substitution reactions.
Major Products Formed
Oxidation: Sulfone derivatives.
Reduction: Amino derivatives.
Substitution: Various substituted phenyl derivatives depending on the nucleophile used.
Scientific Research Applications
N-(4-chlorophenyl)-1,1-dioxo-2,5-dihydro-1lambda6-thiophene-3-sulfonamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor.
Medicine: Explored for its antimicrobial and anti-inflammatory properties.
Industry: Utilized in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of N-(4-chlorophenyl)-1,1-dioxo-2,5-dihydro-1lambda6-thiophene-3-sulfonamide involves its interaction with specific molecular targets. The sulfonamide group can mimic the structure of para-aminobenzoic acid (PABA), a substrate for the enzyme dihydropteroate synthase. By inhibiting this enzyme, the compound can disrupt the synthesis of folic acid, which is essential for bacterial growth and replication.
Comparison with Similar Compounds
Similar Compounds
- N-(4-chlorophenyl)-1,1-dioxo-2,5-dihydro-1lambda6-thiophene-3-sulfonamide
- This compound derivatives
- Other sulfonamide-based compounds
Uniqueness
This compound stands out due to its unique combination of a thiophene ring and a sulfonamide group, which imparts distinct chemical and biological properties. This makes it a valuable compound for various applications in research and industry.
Properties
CAS No. |
880449-90-1 |
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Molecular Formula |
C10H10ClNO4S2 |
Molecular Weight |
307.8 |
Purity |
85 |
Origin of Product |
United States |
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